![molecular formula C12H13BrO B13483765 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The compound’s structure includes a bromomethyl group, a phenyl group, and an oxabicyclohexane ring, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method is efficient and allows for the creation of various substitution patterns on the bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment. The use of mercury lamps for the cycloaddition reactions is one such method, although it presents technical challenges and requires specific glassware .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield various oxides.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bio-active compound in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group and oxabicyclohexane ring contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bio-isostere of meta-substituted benzene.
Other Bicyclo[2.1.1]hexanes: Various derivatives with different substitution patterns
Uniqueness
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. Its combination of a bromomethyl group, phenyl group, and oxabicyclohexane ring makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C12H13BrO |
|---|---|
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H13BrO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clé InChI |
KNUQMGJQHSWZHG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(OC2C3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


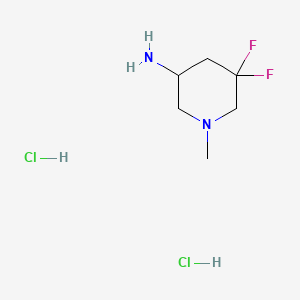
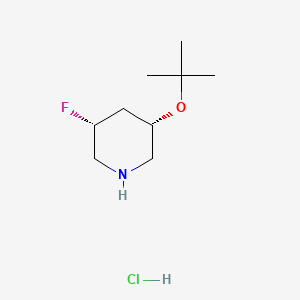
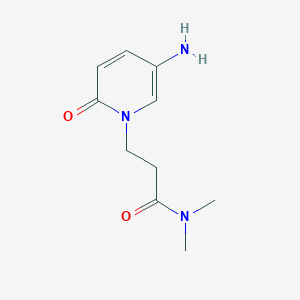
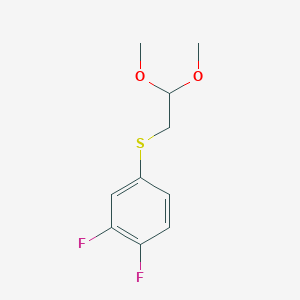
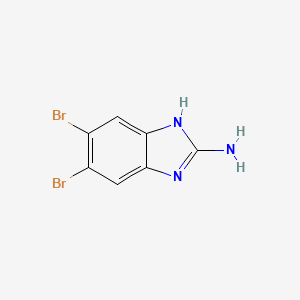
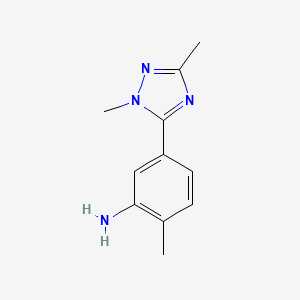
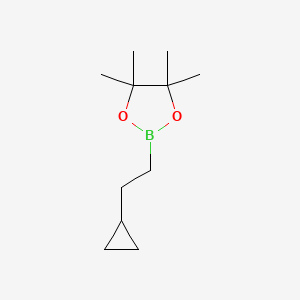
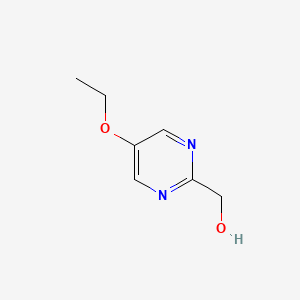
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
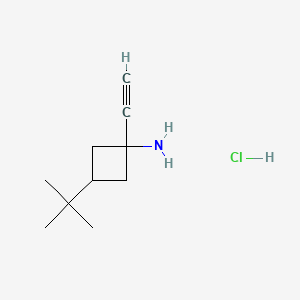
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
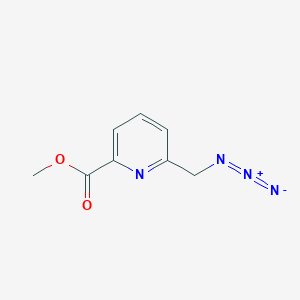
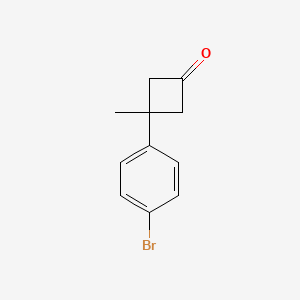
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)
